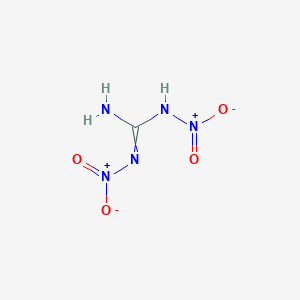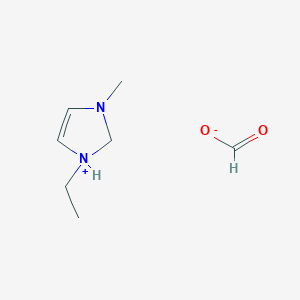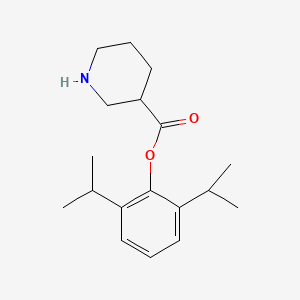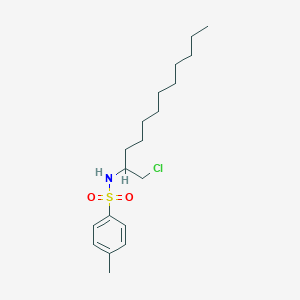![molecular formula C36H24N6 B15160196 1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis[2-(pyridin-2-yl)-1H-benzimidazole] CAS No. 848441-36-1](/img/structure/B15160196.png)
1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis[2-(pyridin-2-yl)-1H-benzimidazole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis[2-(pyridin-2-yl)-1H-benzimidazole] is a complex organic compound characterized by its unique structure, which includes biphenyl and benzimidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis[2-(pyridin-2-yl)-1H-benzimidazole] typically involves multi-step organic reactions. One common method includes the reaction of biphenyl derivatives with pyridin-2-yl-benzimidazole under specific conditions. The reaction often requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis[2-(pyridin-2-yl)-1H-benzimidazole] undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted biphenyl-benzimidazole compounds .
Scientific Research Applications
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis[2-(pyridin-2-yl)-1H-benzimidazole] has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis[2-(pyridin-2-yl)-1H-benzimidazole] involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(pyridin-4-yl)biphenyl: Similar in structure but lacks the benzimidazole moiety.
1,3-Bis(3,5-dipyrid-3-ylphenyl)benzene: Contains pyridine and biphenyl units but arranged differently.
Bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane: Another compound with similar functional groups but different overall structure.
Uniqueness
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis[2-(pyridin-2-yl)-1H-benzimidazole] is unique due to its combination of biphenyl and benzimidazole units, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
848441-36-1 |
|---|---|
Molecular Formula |
C36H24N6 |
Molecular Weight |
540.6 g/mol |
IUPAC Name |
2-pyridin-2-yl-1-[4-[4-(2-pyridin-2-ylbenzimidazol-1-yl)phenyl]phenyl]benzimidazole |
InChI |
InChI=1S/C36H24N6/c1-3-13-33-29(9-1)39-35(31-11-5-7-23-37-31)41(33)27-19-15-25(16-20-27)26-17-21-28(22-18-26)42-34-14-4-2-10-30(34)40-36(42)32-12-6-8-24-38-32/h1-24H |
InChI Key |
FSCYPYMMQQRWPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2C3=CC=C(C=C3)C4=CC=C(C=C4)N5C6=CC=CC=C6N=C5C7=CC=CC=N7)C8=CC=CC=N8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-tert-Butyl-4-nitrobenzo[d]oxazol-2-amine](/img/structure/B15160117.png)


![Methyl [3-(but-1-en-1-yl)cyclohexyl]carbamate](/img/structure/B15160134.png)
![N-[(3ar,6s,6as)-1-(N-Methyl-L-Alanyl-3-Methyl-L-Valyl)octahydrocyclopenta[b]pyrrol-6-Yl]naphthalene-1-Carboxamide](/img/structure/B15160141.png)

![3H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-methyl-, methyl ester](/img/structure/B15160148.png)
![1-[(4-Methoxyphenyl)methoxy]-5-methylhept-5-en-3-ol](/img/structure/B15160150.png)


![2-(4',5-Dimethoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B15160165.png)


![({4,6-Bis[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-yl}oxy)acetic acid](/img/structure/B15160208.png)
